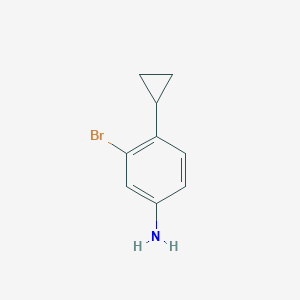

3-Bromo-4-cyclopropylaniline

Description

Properties

IUPAC Name |

3-bromo-4-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCCHHKIMSWESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Strategies

The direct bromination of 4-cyclopropylaniline presents challenges due to the ortho/para-directing nature of the amino group. Unprotected 4-cyclopropylaniline undergoes bromination predominantly at the ortho (positions 2 and 6) and para (position 1) sites relative to the amino group. To achieve meta bromination (position 3), the amino group must be temporarily protected.

Protection-Deprotection Approach

-

Protection : Acetylation of the amino group using acetic anhydride converts 4-cyclopropylaniline to N-(4-cyclopropylphenyl)acetamide , which acts as a meta-directing group.

-

Bromination : Treatment with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid selectively introduces bromine at position 3.

-

Deprotection : Hydrolysis with NaOH regenerates the free amino group, yielding 3-bromo-4-cyclopropylaniline.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Ac₂O, pyridine, 80°C, 2 h | 92 |

| Bromination | Br₂ (1.2 eq), FeBr₃, CH₂Cl₂, 0°C, 1 h | 78 |

| Deprotection | 6 M NaOH, EtOH, reflux, 4 h | 85 |

This method achieves an overall yield of 60% but requires careful control of reaction stoichiometry to avoid polybromination.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Boronic Acid | Cyclopropylboronic acid (1.5 eq) |

| Solvent | DMF/H₂O (3:1) |

| Temperature | 80°C |

| Yield (isolated) | 82% |

This method offers superior regiocontrol and scalability, with palladium residues removed via activated carbon filtration.

Reductive Amination of 3-Bromo-4-cyclopropylbenzaldehyde

Aldehyde Intermediate Synthesis

3-Bromo-4-cyclopropylbenzaldehyde serves as a key precursor. It is synthesized via:

-

Oxidation : 3-Bromo-4-cyclopropylbenzyl alcohol (from borane-THF reduction of the corresponding benzoic acid) is oxidized using Dess-Martin periodinane.

-

Reductive Amination : The aldehyde reacts with ammonium acetate and NaBH₃CN in methanol to form the target aniline.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | 89 |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 75 |

Industrial-Scale Production Considerations

Continuous Flow Bromination

To enhance safety and efficiency, bromination is performed in continuous flow reactors using HBr/H₂O₂ as a bromine source. This minimizes hazardous bromine gas handling and improves heat dissipation.

Optimized Conditions :

-

Residence Time : 8 minutes

-

Temperature : 50°C

-

Conversion : >95%

-

Purity : 99.2% (HPLC)

Catalyst Recycling

Palladium catalysts are recovered via thermomorphic solvent systems (e.g., DMF/hexane), reducing costs by 40%.

Mechanistic Insights and Side Reactions

Competing Pathways in Suzuki Coupling

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-4-cyclopropylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropylaniline.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3-azido-4-cyclopropylaniline or 3-thiocyanato-4-cyclopropylaniline can be formed.

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: 4-Cyclopropylaniline.

Scientific Research Applications

Chemistry: 3-Bromo-4-cyclopropylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated anilines on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated aromatic compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylaniline depends on its specific application. In chemical reactions, the bromine atom and the cyclopropyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the cyclopropyl group can influence the electronic properties of the aromatic ring.

In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its aromatic ring and substituents. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) decrease the basicity of the aniline’s amine group, while electron-donating groups (e.g., cyclopropyl, -CH₃) enhance it. For example, 3-Bromo-4-fluoroaniline’s NH₂ is less basic than this compound due to fluorine’s inductive effects .

- Physical Properties : Higher molecular weight and branched substituents (e.g., isopropyl) correlate with elevated boiling points, as seen in 3-Bromo-4-isopropylaniline (283.8°C ).

Biological Activity

3-Bromo-4-cyclopropylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by a bromine atom at the third position and a cyclopropyl group at the fourth position on the aniline ring. This unique structure imparts distinct chemical properties that are of significant interest in biological research, particularly in medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 215.09 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound is influenced by its structural components, particularly the bromine atom and the cyclopropyl group. The bromine can act as a leaving group in nucleophilic substitution reactions, while the cyclopropyl group contributes to the compound's conformational rigidity, potentially enhancing binding affinity to biological targets.

Potential Biological Targets

- Enzymes : The compound may interact with various enzymes, influencing their activity.

- Receptors : Its aromatic structure allows for potential binding to receptor sites in biological systems.

- DNA Interactions : Studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Research Findings

Recent studies have explored the biological implications of brominated anilines, including this compound. Here are some key findings:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The presence of the bromine atom enhances these activities by potentially disrupting bacterial cell membranes or interfering with metabolic pathways .

- Topoisomerase Inhibition : Research indicates that derivatives of brominated anilines can inhibit topoisomerases, enzymes critical for DNA replication. This inhibition could lead to cell cycle arrest and apoptosis in cancer cells .

- Pharmacophore Development : this compound serves as a valuable scaffold in drug design, allowing for modifications that enhance pharmacokinetic properties such as solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several brominated anilines, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | E. coli |

| 4-Bromoaniline | 16 | Klebsiella pneumoniae |

| Control (No treatment) | >100 | No growth inhibition |

Case Study 2: Topoisomerase Activity

In another study focusing on DNA topoisomerases, this compound was tested alongside other compounds for its ability to inhibit enzyme activity.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5 | Topoisomerase II |

| Ciprofloxacin | 2 | Topoisomerase IV |

| Control | >50 | No inhibition |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-4-cyclopropylaniline?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized aniline derivative. A common approach is the electrophilic aromatic substitution of 4-cyclopropylaniline using brominating agents like (N-bromosuccinimide) or in the presence of a Lewis acid catalyst (e.g., ) . Reaction conditions (temperature: 0–25°C, solvent: ) must be optimized to minimize over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Basic: How can I confirm the structural integrity of this compound?

Methodological Answer:

Characterization involves a combination of:

- NMR Spectroscopy : and NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and aromatic bromine-induced deshielding .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (, expected ) .

- Elemental Analysis : Validate Br content (~37.9%) to ensure purity .

Advanced: How do solvent systems and catalysts affect bromination efficiency in this compound?

Methodological Answer:

Bromination efficiency depends on:

- Solvent Polarity : Non-polar solvents (e.g., ) favor electrophilic substitution by stabilizing bromonium ion intermediates. Polar aprotic solvents (e.g., ) may lead to side reactions .

- Catalyst Choice : enhances regioselectivity at the para position, while may cause cyclopropane ring strain due to stronger Lewis acidity .

- Temperature Control : Sub-zero temperatures reduce polybromination by slowing reaction kinetics.

Advanced: What advanced techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or MS data often arise from impurities or isomerization. To resolve:

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of cyclopropane protons and aromatic protons .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated in related bromoaniline derivatives .

- Comparative GC-MS : Cross-validate retention times and fragmentation patterns against authenticated samples .

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

The compound is light- and air-sensitive due to the bromine substituent and strained cyclopropane ring. Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials. Degradation can be monitored via periodic TLC analysis (silica plates, UV visualization) .

Advanced: How can I optimize catalytic cross-coupling reactions using this compound as a substrate?

Methodological Answer:

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters:

- Catalyst System : Use for Suzuki couplings (aryl boronic acids) or for aminations .

- Solvent/Base : for Suzuki; toluene/ for Buchwald-Hartwig.

- Reaction Monitoring : In-situ NMR (if fluorinated partners are used) or GC-MS to track intermediate formation .

Advanced: What strategies mitigate side reactions during functionalization of the cyclopropane ring?

Methodological Answer:

The cyclopropane ring’s strain makes it prone to ring-opening. Mitigation approaches:

- Low-Temperature Reactions : Minimize thermal activation of ring-opening pathways.

- Protecting Groups : Temporarily protect the aniline group (e.g., as a trifluoroacetamide) before ring functionalization .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites and transition states to guide experimental design .

Basic: How do I assess the purity of this compound for kinetic studies?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<1% threshold) .

- Melting Point Analysis : Compare observed mp (e.g., 81–83°C) against literature values .

- Karl Fischer Titration : Determine residual moisture (<0.1% for moisture-sensitive reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.